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Abstract
Azepan-3-one, a seven-membered heterocyclic ketone, represents a valuable scaffold in

medicinal chemistry and organic synthesis. This document provides a comprehensive overview

of its physical and chemical properties, drawing from available data and predictive models. It

includes a summary of its core characteristics, predicted spectral data, a plausible synthetic

pathway, and an exploration of its potential biological activities based on related compounds.

This guide is intended to serve as a foundational resource for researchers engaged in the

study and application of azepanone derivatives.

Core Physical and Chemical Properties
Azepan-3-one, with the chemical formula C₆H₁₁NO, is a cyclic ketone incorporating a seven-

membered azepane ring.[1] While specific experimental data for some of its physical properties

are not readily available in the public domain, its fundamental characteristics can be

summarized and predicted based on its structure.

Table 1: Physical and Chemical Properties of Azepan-3-one
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Property Value Source

IUPAC Name azepan-3-one PubChem[1]

CAS Number 171257-01-5 PubChem[1]

Molecular Formula C₆H₁₁NO PubChem[1]

Molecular Weight 113.16 g/mol PubChem[1]

Topological Polar Surface Area 29.1 Å² PubChem[1]

Predicted XLogP3 0.1 PubChem[1]

Predicted Boiling Point ~180-220 °C Predicted

Predicted Melting Point Not readily predictable Predicted

Predicted Solubility
Soluble in water and polar

organic solvents
Predicted

Solubility Profile: Based on its structure, which includes a polar ketone group and a secondary

amine, Azepan-3-one is predicted to be soluble in water and other polar organic solvents such

as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility is expected to decrease in

nonpolar solvents like hexane.

Spectral Data (Predicted)
Detailed experimental spectral data for Azepan-3-one is not widely published. However, based

on its chemical structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of Azepan-3-one is expected to show a series of multiplets in the

upfield region corresponding to the methylene protons of the azepane ring. The presence of the

carbonyl group at the 3-position will deshield the adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts for Azepan-3-one
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Proton
Predicted Chemical Shift
(ppm)

Multiplicity

H2 ~3.0 - 3.2 t

H4 ~2.5 - 2.7 t

H5, H6, H7 ~1.7 - 2.0 m

NH ~2.0 - 4.0 (broad) s (broad)

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon

and several signals in the aliphatic region for the ring carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for Azepan-3-one

Carbon Predicted Chemical Shift (ppm)

C=O (C3) ~205 - 220

C2 ~50 - 60

C4 ~40 - 50

C5, C6, C7 ~20 - 40

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of Azepan-3-one is expected to exhibit characteristic absorption bands for the

carbonyl and amine functional groups.

Table 4: Predicted IR Absorption Frequencies for Azepan-3-one
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch 3300 - 3500 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium to Strong

C=O Stretch (ketone) 1700 - 1725 Strong

N-H Bend 1550 - 1650 Medium

Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum of Azepan-3-one is expected to show a molecular ion

peak [M]⁺ at m/z = 113. Common fragmentation patterns for cyclic ketones and amines would

likely involve alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.

Table 5: Predicted Mass Spectrometry Fragmentation for Azepan-3-one

m/z Possible Fragment

113 [C₆H₁₁NO]⁺ (Molecular Ion)

85 [M - CO]⁺

84 [M - CH₂NH]⁺

70 [M - C₂H₅N]⁺

56 [C₃H₄O]⁺ or [C₃H₆N]⁺

43 [C₂H₅N]⁺

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of Azepan-3-one is not readily

available in the literature. However, a plausible synthetic route can be devised based on

established methods for the synthesis of cyclic ketones and azepane derivatives, such as the

Dieckmann condensation or ring-closing metathesis. A potential retro-synthetic analysis is

outlined below.
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Retrosynthetic Analysis of Azepan-3-one

Azepan-3-one N-protected
6-amino-4-oxohexanoic acid ester

Dieckmann
Condensation

N-protected
4-aminobutanoic acid derivative

Acylation

Succinic anhydride derivativeAlkylation

Click to download full resolution via product page

Caption: Retrosynthetic analysis for Azepan-3-one.

A potential forward synthesis could involve the protection of a suitable amino acid, followed by

chain extension and subsequent intramolecular cyclization.

General Experimental Protocol for Dieckmann
Condensation
The following is a generalized protocol that could be adapted for the synthesis of Azepan-3-
one.
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Workflow for Azepan-3-one Synthesis via Dieckmann Condensation

Start: N-protected amino ester

1. Chain Elongation:
React with a suitable C3 synthon

2. Cyclization:
Treat with a strong base (e.g., NaH, NaOEt)

3. Hydrolysis & Decarboxylation:
Acidic workup and heating

4. Deprotection:
Remove the N-protecting group

End: Azepan-3-one

Click to download full resolution via product page

Caption: Synthetic workflow for Azepan-3-one.

Methodology:

Protection: The secondary amine of a suitable starting material, such as an N-substituted 4-

aminobutanoic acid ester, is protected with a standard protecting group (e.g., Boc, Cbz).

Chain Elongation: The protected amino ester is then reacted with a suitable three-carbon

electrophile to introduce the remaining atoms of the azepane ring.
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Dieckmann Condensation: The resulting diester is subjected to an intramolecular Dieckmann

condensation using a strong base (e.g., sodium hydride or sodium ethoxide) to form the

seven-membered ring with a β-keto ester functionality.

Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated

under acidic conditions to yield the N-protected Azepan-3-one.

Deprotection: Finally, the nitrogen protecting group is removed under appropriate conditions

to afford the target molecule, Azepan-3-one.

Purification: The final product would be purified using standard techniques such as column

chromatography or distillation.

Potential Biological Activities and Signaling
Pathways
While there is no specific data on the biological activity of Azepan-3-one, the broader class of

azepanone and azetidinone derivatives has been investigated for various pharmacological

properties. These studies suggest that Azepan-3-one could serve as a scaffold for the

development of novel therapeutic agents.

Potential Biological Targets:

Enzyme Inhibition: Azepanone-based compounds have been explored as inhibitors of

enzymes such as cathepsin K.[2]

Antimicrobial Activity: The azetidinone (β-lactam) ring system is a well-known

pharmacophore in antibiotics. While Azepan-3-one is not a β-lactam, related heterocyclic

ketones have demonstrated antimicrobial properties.

Anti-inflammatory and Anti-ulcer Activity: Some azaflavanone derivatives, which contain a

heterocyclic ketone motif, have shown significant anti-inflammatory and anti-ulcer activities.

[3]

Central Nervous System (CNS) Activity: Azetidinone derivatives have been investigated for

various CNS activities, including anticonvulsant and antidepressant effects.[4]
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Potential Biological Activities of Azepan-3-one Derivatives
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Caption: Potential therapeutic applications of Azepan-3-one.

Conclusion
Azepan-3-one is a heterocyclic compound with significant potential for applications in synthetic

and medicinal chemistry. While a complete experimental dataset for its physical and chemical

properties is not yet available, this guide provides a thorough overview based on existing data

for related structures and predictive modeling. The outlined synthetic strategies and potential

biological activities offer a starting point for further research and development of novel Azepan-
3-one derivatives. Further experimental validation of the predicted properties is warranted to

fully elucidate the chemical and biological profile of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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